molecular formula C15H11NO2 B12969699 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one

Cat. No.: B12969699
M. Wt: 237.25 g/mol
InChI Key: IGUNXZDHPYOQDR-UHFFFAOYSA-N
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Description

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzo[d]oxazole ring system with a phenyl group at the 2-position and an ethanone group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzo[d]oxazole, which is then further reacted with acetyl chloride to yield the final product . The reaction conditions often require the use of a base such as pyridine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the benzo[d]oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of benzo[d]oxazole oxides.

    Reduction: Formation of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethanol.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzo[d]oxazole ring with a phenyl group and an ethanone moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-phenyl-1,3-benzoxazol-5-yl)ethanone

InChI

InChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

IGUNXZDHPYOQDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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